molecular formula C15H26N2 B2768359 Decyl-pyridin-2-yl-amine CAS No. 101259-87-4

Decyl-pyridin-2-yl-amine

Cat. No.: B2768359
CAS No.: 101259-87-4
M. Wt: 234.387
InChI Key: SVNPVKIONFWLJU-UHFFFAOYSA-N
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Description

Decyl-pyridin-2-yl-amine is an organic compound with the molecular formula C15H26N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decyl-pyridin-2-yl-amine typically involves the reaction of pyridine derivatives with decylamine. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with decylamine under basic conditions. For example, 2-chloropyridine can be reacted with decylamine in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and solvents can also be tailored to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Decyl-pyridin-2-yl-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as alkyl or aryl groups, can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Decyl-pyridin-2-yl-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and surfactants.

Mechanism of Action

The mechanism of action of Decyl-pyridin-2-yl-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Pyridin-2-yl-amine: Lacks the decyl group, making it less hydrophobic and potentially less effective in certain applications.

    Decylamine: Lacks the pyridine ring, which reduces its ability to participate in certain chemical reactions and interactions.

    Pyridine: The parent compound, which is more basic and less hydrophobic compared to Decyl-pyridin-2-yl-amine.

Uniqueness: this compound is unique due to the presence of both the decyl group and the pyridine ring. This combination imparts specific chemical and physical properties, such as increased hydrophobicity and the ability to participate in a wide range of chemical reactions. These properties make it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

N-decylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-2-3-4-5-6-7-8-10-13-16-15-12-9-11-14-17-15/h9,11-12,14H,2-8,10,13H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNPVKIONFWLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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